2-Pyrrolidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]-, (2S)-
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Overview
Description
2-Pyrrolidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]-, (2S)- is a chemical compound with the molecular formula C12H15NO3S and a molecular weight of 253.3174 g/mol . This compound is characterized by the presence of a pyrrolidine ring, a carboxaldehyde group, and a sulfonyl group attached to a 4-methylphenyl moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]-, (2S)- typically involves the reaction of pyrrolidine with 4-methylbenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then oxidized to form the desired carboxaldehyde compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]-, (2S)- undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-pyrrolidinecarboxylic acid.
Reduction: Formation of 2-pyrrolidinemethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Pyrrolidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]-, (2S)- has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]-, (2S)- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The sulfonyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-Pyrrolidinecarboxaldehyde
- 1-[(4-methylphenyl)sulfonyl]pyrrolidine
- 2-Pyrrolidinecarboxylic acid
Uniqueness
2-Pyrrolidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]-, (2S)- is unique due to the presence of both the aldehyde and sulfonyl functional groups, which confer distinct reactivity and properties. This combination of functional groups makes it a versatile compound for various chemical reactions and applications .
Properties
Molecular Formula |
C12H15NO3S |
---|---|
Molecular Weight |
253.32 g/mol |
IUPAC Name |
(2S)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C12H15NO3S/c1-10-4-6-12(7-5-10)17(15,16)13-8-2-3-11(13)9-14/h4-7,9,11H,2-3,8H2,1H3/t11-/m0/s1 |
InChI Key |
VPKSPXCRWBOMOF-NSHDSACASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C=O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C=O |
Origin of Product |
United States |
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